Alcuronium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

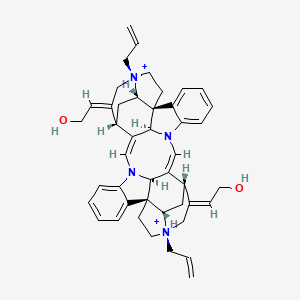

It is a semi-synthetic substance derived from C-toxiferine I, a bis-quaternary alkaloid obtained from Strychnos toxifera . Alcuronium is used primarily in medical settings to facilitate muscle relaxation during surgical procedures.

Métodos De Preparación

Alcuronium is synthesized from C-toxiferine I by replacing both N-methyl groups with N-allyl moieties, resulting in N,N-diallyl-bis-nortoxiferine . This modification enhances the potential for biotransformation, leading to a shorter duration of neuromuscular blocking action compared to its parent compound . The industrial production methods involve the extraction of C-toxiferine I from Strychnos toxifera, followed by chemical modification to produce this compound .

Análisis De Reacciones Químicas

Biotransformation Potential

Alcuronium’s allylic functions enhance its susceptibility to metabolic breakdown, contributing to its shorter pharmacokinetic profile compared to C-toxiferine I . This biotransformation is critical for its clinical use as a neuromuscular blocking agent.

Mechanism

-

Structural Features : Allylic groups (C=C bonds adjacent to functional groups) act as reactive sites.

-

Impact : Rapid clearance and reduced risk of prolonged neuromuscular blockade .

Analytical Reactions for Quality Control

This compound’s identity and purity are verified using spectroscopic and chromatographic methods .

Key Methods

-

Infrared (IR) Spectroscopy

-

Identifies characteristic absorption bands concordant with reference spectra.

-

-

Optical Rotation

-

Specific optical rotation measured at 10 mg/mL concentration to confirm stereochemical integrity.

-

-

Thin-Layer Chromatography (TLC)

Stability and Degradation

While direct data on degradation pathways is limited, this compound’s chloride salt form suggests stability under controlled conditions. The WHO monograph specifies strict analytical criteria to ensure integrity .

Aplicaciones Científicas De Investigación

Alcuronium has several scientific research applications, including:

Mecanismo De Acción

Alcuronium exerts its effects by acting as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction . By binding to these receptors, this compound prevents acetylcholine from binding, thereby inhibiting neuromuscular transmission and causing muscle relaxation . The pharmacological action of this compound is readily reversed by neostigmine, and it produces little histamine release .

Comparación Con Compuestos Similares

Alcuronium is similar to other neuromuscular blocking agents such as tubocurarine, pancuronium, and vecuronium . it has a more rapid onset of action and is approximately 1.5 times as potent as tubocurarine . Unlike some other neuromuscular blocking agents, this compound produces minimal histamine release and has a shorter duration of action . The major disadvantage of this compound is its vagolytic effect, which is produced by a selective atropine-like blockade of cardiac muscarinic receptors .

Similar Compounds

- Tubocurarine

- Pancuronium

- Vecuronium

- Atracurium

- Rocuronium

This compound’s unique properties, such as its rapid onset and minimal histamine release, make it a valuable compound in medical and scientific research.

Propiedades

Número CAS |

23214-96-2 |

|---|---|

Fórmula molecular |

C44H50N4O2+2 |

Peso molecular |

666.9 g/mol |

Nombre IUPAC |

(2E)-2-[(1S,11S,13S,17S,27S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol |

InChI |

InChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2/q+2/b29-13-,30-14-,33-25?,34-26?/t31-,32-,39-,40-,41-,42-,43+,44+,47?,48?/m0/s1 |

Clave InChI |

MUQUYTSLDVKIOF-OIBCBTBKSA-N |

SMILES |

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |

SMILES isomérico |

C=CC[N+]12[C@@H]3[C@]4(C5=CC=CC=C5N6[C@H]4C(=CN7[C@H]8C(=C6)[C@@H]9/C(=C\CO)/C[N+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)[C@@H](C3)/C(=C\CO)/C1)CC2 |

SMILES canónico |

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |

Apariencia |

Solid powder |

Key on ui other cas no. |

23214-96-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

15180-03-7 (dichloride) 25389-91-7 (iodide salt/solvate) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alcuronium Alcuronium Chloride Alcuronium Dichloride Allnortoxiferine Alloferin Dialferine Diallylnortoxiferine Dichloride, Alcuronium Dichloride, N,N'-Diallylnortoxiferinium N,N'-Diallylnortoxiferinium Dichloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.